![molecular formula C13H8BrCl2NO B5685270 3-bromo-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5685270.png)
3-bromo-N-(2,5-dichlorophenyl)benzamide
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Overview
Description
3-bromo-N-(2,5-dichlorophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps. The mechanism of action of this compound is not fully understood, but it is believed to have biochemical and physiological effects that make it useful in research. In
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2,5-dichlorophenyl)benzamide are still being studied. However, it has been shown to have potential as an anticancer agent, and it is also being studied for its potential use in the treatment of other diseases. It is believed to have an effect on various cellular processes, including cell division and DNA replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-N-(2,5-dichlorophenyl)benzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 3-bromo-N-(2,5-dichlorophenyl)benzamide. One of the most significant directions is the development of new drugs based on this compound. Researchers are also studying the potential use of this compound in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-bromo-N-(2,5-dichlorophenyl)benzamide involves several steps. The first step is the reaction between 2,5-dichlorobenzoic acid and thionyl chloride, which results in the formation of 2,5-dichlorobenzoyl chloride. The second step involves the reaction between 2,5-dichlorobenzoyl chloride and 3-bromoaniline, which leads to the formation of 3-bromo-N-(2,5-dichlorophenyl)benzamide.
Scientific Research Applications
3-bromo-N-(2,5-dichlorophenyl)benzamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs. This compound has been shown to have potential as an anticancer agent, and it is also being studied for its potential use in the treatment of other diseases.
properties
IUPAC Name |
3-bromo-N-(2,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJARYDTXXNWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,5-dichlorophenyl)benzamide |
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